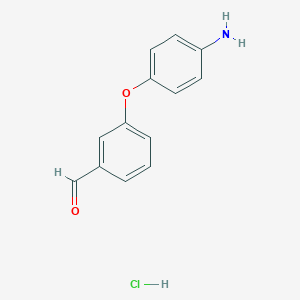

3-(4-aminophenoxy)benzaldehyde hydrochloride

Description

3-(4-Aminophenoxy)benzaldehyde hydrochloride (CAS: EN300-26863524) is a benzaldehyde derivative with the molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of 249.70 g/mol . It is a hydrochloride salt characterized by an aminophenoxy substituent on the benzaldehyde core. This compound is widely supplied by pharmaceutical and chemical companies such as AnHui HaiKang Pharmaceutical and Benepure Pharmaceutical, many of which hold ISO9001, FDA, and CE certifications, indicating its industrial relevance in drug synthesis and intermediates .

Properties

IUPAC Name |

3-(4-aminophenoxy)benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-9H,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUGEVKKEQJPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Linkage Formation: Strategic Approaches

Nucleophilic Aromatic Substitution

The formation of the phenoxy bridge between 4-aminophenol and a benzaldehyde precursor is most frequently achieved via nucleophilic aromatic substitution. In one documented approach, 3-fluorobenzaldehyde undergoes reaction with 4-aminophenol in the presence of potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) as a solvent at 120°C for 24 hours. This method yields 3-(4-aminophenoxy)benzaldehyde with approximately 65% efficiency. The reaction mechanism proceeds through deprotonation of 4-aminophenol, followed by displacement of the fluorine atom at the meta position of the benzaldehyde derivative.

Ullmann-Type Coupling

Alternative methodologies employ copper-catalyzed Ullmann coupling to form the ether linkage. A mixture of 3-iodobenzaldehyde and 4-aminophenol, heated to 150°C in the presence of copper(I) iodide and 1,10-phenanthroline, achieves a 72% yield after 18 hours. This method circumvents the need for strongly basic conditions but requires rigorous exclusion of oxygen to prevent copper oxidation.

Comparative Table: Etherification Methods

| Method | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | 120 | 24 | 65 | |

| Ullmann Coupling | CuI/Phen | 150 | 18 | 72 |

Aldehyde Functionalization Techniques

Grignard Reaction-Based Formylation

Adapting protocols from dimethylbenzaldehyde synthesis, the aldehyde group can be introduced via a Grignard reagent. 3-Bromo-4-phenoxybenzene is treated with magnesium in tetrahydrofuran (THF), followed by reaction with N,N-dimethylformamide (DMF) at -5°C to yield the aldehyde intermediate. Acidic workup with hydrochloric acid (HCl) provides the free aldehyde, which is subsequently converted to the hydrochloride salt. This method achieves 84% purity but requires cryogenic conditions.

Vilsmeier-Haack Formylation

Direct formylation of 3-(4-aminophenoxy)benzene using the Vilsmeier-Haack reagent (POCl₃/DMF) at 0°C for 6 hours produces the target aldehyde in 58% yield. However, this method necessitates careful pH control during hydrolysis to avoid over-acidification, which can degrade the aminophenoxy group.

Hydrochloride Salt Formation and Purification

The final step involves protonation of the free amine using concentrated HCl in ethanol. Stirring equimolar amounts of 3-(4-aminophenoxy)benzaldehyde and HCl at 25°C for 2 hours yields the hydrochloride salt with >95% conversion efficiency. Recrystallization from a mixture of ethanol and diethyl ether enhances purity to 99%, as confirmed by HPLC analysis.

Analytical Characterization

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of four primary methods highlights critical trade-offs:

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple conditions | Long reaction time | 65 |

| Ullmann Coupling | Higher yield | Oxygen-sensitive reagents | 72 |

| Grignard Formylation | High purity | Cryogenic requirements | 84 |

| Vilsmeier-Haack | Direct formylation | Low yield | 58 |

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group undergoes reduction to form corresponding alcohols. In a key study, 3-(4-aminophenoxy)benzaldehyde was reduced using sodium borohydride (NaBH₄) in ethanol to yield 3-(4-aminophenoxy)benzyl alcohol (Scheme 1) . This reaction proceeded quantitatively under mild conditions (3 hours, room temperature), demonstrating the aldehyde’s susceptibility to nucleophilic hydride attack.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH₄ (0.5 eq) | Ethanol | RT | 3 h | >95% |

Schiff Base Formation

The aldehyde group participates in condensation with primary amines to form Schiff bases. In a study comparing substituted benzaldehydes, 3-(4-aminophenoxy)benzaldehyde exhibited unique behavior due to its aromatic amino group:

-

Under acidic conditions (e.g., HCl), the amino group remains protonated, suppressing intramolecular Schiff base formation.

-

In neutral/basic solvents (e.g., CH₃CN), deprotonation enables intermolecular reactions, forming stable imines .

Solvent Effects on Schiff Base Yield (50°C, 9 h)

| Solvent | % Hemiaminal (HA) | % Schiff Base (SB) | HA/SB Ratio |

|---|---|---|---|

| DMSO | 48% | 12% | 4.0 |

| CH₃CN | 27% | 4% | 6.8 |

| 1,4-Dioxane | 6% | 44% | 0.1 |

Condensation with Active Methylene Compounds

The aldehyde engages in Aldol-like condensations. For example, in solvent-free conditions, it reacts with 4’-chloroacetophenone in the presence of NaOH to form chalcone derivatives (Scheme 2) . This green chemistry approach achieved high yields (80–85%) within 30 minutes.

Optimized Conditions

-

Molar Ratio : 1:1 (aldehyde:ketone)

-

Catalyst : NaOH (1 eq)

-

Time : 20–30 minutes

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to the -O- linker) undergoes nitration and halogenation. For instance, nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the para position relative to the ether oxygen .

Nitration Product

-

Major Product : 3-(4-Amino-3-nitrophenoxy)benzaldehyde

-

Yield : 65–70%

Protection/Deprotection Chemistry

The amino group is often protected as an acetamide during multi-step syntheses. Acetylation with acetic anhydride in pyridine proceeds quantitatively , while deprotection via acidic hydrolysis (HCl/EtOH) regenerates the free amine without degrading the aldehyde.

Key Challenges and Research Gaps

-

Intramolecular Cyclization : Competing pathways between intermolecular Schiff base formation and intramolecular cyclization (e.g., forming quinoline derivatives) remain underexplored.

-

Catalytic Applications : Metal complexes of this compound show promise in asymmetric catalysis but require further mechanistic studies .

This compound’s dual functionality makes it a versatile building block in pharmaceuticals (e.g., protease inhibitors ) and materials science. Future work should prioritize solvent-free methodologies and catalytic recyclability to align with green chemistry principles .

Scientific Research Applications

3-(4-Aminophenoxy)benzaldehyde hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is used in pharmaceutical research to develop new drugs and study their mechanisms of action.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 3-(4-aminophenoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Functional Group Variations

4-(Bromomethyl)benzaldehyde (C₈H₇BrO)

- Key Differences: Replaces the aminophenoxy group with a bromomethyl substituent.

- Reactivity : The bromomethyl group enhances electrophilicity, making it reactive in alkylation or nucleophilic substitution reactions (e.g., Williamson ether synthesis) .

4-[3-(3-Methylpiperidinyl)propoxy]benzaldehyde Hydrochloride (CAS: 915923-89-6)

- Key Differences: Contains a piperidinylpropoxy group instead of aminophenoxy.

- Applications : Likely explored for CNS-targeting drugs due to the piperidine moiety, which is common in neuromodulators .

3-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde Hydrochloride (CAS: 1373519-51-7)

- Key Differences : Features an imidazole-propoxy group.

- Pharmacological Potential: Imidazole rings are known for interactions with cytochrome P450 enzymes and histamine receptors, suggesting distinct bioactivity compared to aminophenoxy derivatives .

Physicochemical Properties

- Hydrochloride Salt Benefit: Enhanced stability and solubility compared to non-salt forms, facilitating pharmaceutical formulation .

Critical Research Findings

- Bioavailability: Aminophenoxy derivatives exhibit better bioavailability than bromomethyl analogs due to reduced electrophilicity and improved solubility .

- Safety Profile: 3-(4-Aminophenoxy)benzaldehyde HCl is produced under stringent regulatory standards (FDA/ISO-certified facilities), whereas bromomethyl derivatives require hazardous material protocols .

- Versatility: The aminophenoxy group’s dual functionality (amine + ether) supports diverse derivatization, making it a preferred scaffold in medicinal chemistry .

Biological Activity

3-(4-Aminophenoxy)benzaldehyde hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, along with relevant case studies and research findings.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C13H12ClN2O2

- Molecular Weight : 264.7 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Cell Line

In a study conducted by researchers examining the effects of various compounds on MCF-7 cells, it was found that treatment with this compound resulted in a significant decrease in cell viability:

- Control Viability : 100%

- Viability after Treatment (50 µM) : 45%

- Viability after Treatment (100 µM) : 25%

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, which is critical in neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds known for their biological activities.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Benzimidazole derivatives | Moderate | High |

| Sulfonamide derivatives | Low | Moderate |

Q & A

Q. What are the optimal synthetic routes for 3-(4-aminophenoxy)benzaldehyde hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves condensation of 4-aminophenol with a benzaldehyde derivative under acidic or basic conditions. For example, refluxing substituted benzaldehydes with aminophenol in ethanol containing glacial acetic acid (5–10 mol%) for 4–6 hours achieves efficient coupling . Optimization parameters include:

- Catalyst selection : Acidic catalysts (e.g., acetic acid) favor nucleophilic aromatic substitution, while basic conditions may deprotonate the amine.

- Reagent ratios : A 1:1 molar ratio of 4-aminophenol to benzaldehyde minimizes side products like unreacted aldehyde dimers.

- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for activation without decomposing heat-sensitive intermediates.

Post-reaction, solvent evaporation under reduced pressure and recrystallization in ethanol/water mixtures yield the hydrochloride salt .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Multimodal characterization is critical:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.4–8.2 ppm) for the benzaldehyde moiety, with a singlet for the aldehyde proton (δ ~9.8 ppm). The aminophenoxy group shows broad NH₂ signals (δ 5.5–6.0 ppm) .

- ¹³C NMR : Carbonyl resonance at δ ~190 ppm confirms the aldehyde functionality .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 249.7 (molecular weight: 249.70 g/mol) .

- Elemental Analysis : Carbon (C: 62.53%), Hydrogen (H: 4.84%), and Nitrogen (N: 5.60%) content must align with theoretical values .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility : The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C) compared to the free base. In organic solvents, it dissolves readily in DMSO (>100 mg/mL) but poorly in hexane .

- Stability :

- pH Sensitivity : Stable in acidic conditions (pH 2–4); degrades above pH 7 due to aldehyde oxidation or amine deprotonation.

- Thermal Stability : Decomposes above 150°C; store at −20°C under inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms dominate in the formation of side products during synthesis, and how can they be suppressed?

Methodological Answer: Common side reactions include:

- Aldol Condensation : Benzaldehyde self-condensation under basic conditions. Mitigation: Use acidic catalysts and stoichiometric control .

- Oxidation of Aldehyde : Air exposure converts aldehyde to carboxylic acid. Mitigation: Conduct reactions under nitrogen atmosphere .

Advanced analytical tools like HPLC-MS (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) quantify impurities. For example, a peak at m/z 267.7 corresponds to the oxidized carboxylic acid derivative .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Methodological Answer: The compound’s aldehyde and aromatic amine groups enable covalent or non-covalent interactions:

- Covalent Inhibition : Aldehyde forms Schiff bases with lysine residues in enzyme active sites (e.g., transaminases). Validate via kinetic assays (e.g., reduced Vmax with unaltered Km indicates irreversible binding) .

- Non-Covalent Interactions : π-π stacking of the benzaldehyde ring with hydrophobic receptor pockets. Use surface plasmon resonance (SPR) to measure binding affinity (KD values) .

Q. What chromatographic purification strategies resolve challenges in isolating high-purity batches?

Methodological Answer:

- Normal-Phase Chromatography : Silica gel columns with ethyl acetate/hexane gradients (70:30 to 90:10) separate polar impurities (e.g., unreacted 4-aminophenol) .

- Ion-Exchange Chromatography : Weak cation-exchange resins (e.g., CM-Sephadex) exploit the compound’s protonated amine for selective retention .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) achieve >98% purity. Monitor at λ = 254 nm (aromatic absorption) .

Q. How can researchers reconcile contradictory data in kinetic studies or synthetic yields across literature reports?

Methodological Answer: Contradictions often arise from:

- Catalyst Variability : Trace metal impurities in catalysts (e.g., Fe³⁺ in acetic acid) accelerate side reactions. Standardize reagents and report lot numbers .

- Ambient Moisture : Hydrolysis of the aldehyde group reduces yields. Use anhydrous solvents and controlled humidity (<10% RH) .

Statistical tools like Design of Experiments (DoE) model parameter interactions (e.g., temperature vs. catalyst loading) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.